molecular formula C29H22N4O4 B5162478 5-methyl-N-(3-nitro-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

5-methyl-N-(3-nitro-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B5162478
M. Wt: 490.5 g/mol
InChI Key: GLJBRGTYZASJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(3-nitro-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide, commonly known as MNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The exact mechanism of action of MNPP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MNPP has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
MNPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines. MNPP has also been shown to induce apoptosis in cancer cells and inhibit the growth of various fungal species.

Advantages and Limitations for Lab Experiments

MNPP has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized and purified. It has also been shown to have a wide range of biological activities, making it a useful tool for studying various biological processes.
However, there are also some limitations to the use of MNPP in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully characterized.

Future Directions

There are several potential future directions for the study of MNPP. One area of interest is the development of MNPP-based fluorescent probes for cellular imaging. MNPP has also shown promise as a potential therapeutic agent for the treatment of various inflammatory and cancerous conditions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

MNPP can be synthesized through a multistep process involving the condensation of various reagents. The most common method involves the reaction of 3-nitro-5-phenoxyaniline with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, followed by the addition of methyl iodide. The resulting product is then purified through a series of recrystallizations and chromatographic separations.

Scientific Research Applications

MNPP has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. MNPP has also been studied for its potential use as a fluorescent probe for cellular imaging.

properties

IUPAC Name

5-methyl-N-(3-nitro-5-phenoxyphenyl)-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O4/c1-20-27(28(21-11-5-2-6-12-21)31-32(20)23-13-7-3-8-14-23)29(34)30-22-17-24(33(35)36)19-26(18-22)37-25-15-9-4-10-16-25/h2-19H,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJBRGTYZASJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)OC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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